molecular formula C20H17N3S B11368489 N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11368489
M. Wt: 331.4 g/mol
InChI Key: AVOVJMDLMXJZCB-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N3S/c1-14-7-9-16(10-8-14)17-12-24-20-18(17)19(22-13-23-20)21-11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,21,22,23)

InChI Key

AVOVJMDLMXJZCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxamides with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl and methylphenyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

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